molecular formula C11H12F4O2 B7999018 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol

Cat. No.: B7999018
M. Wt: 252.20 g/mol
InChI Key: ZGAUVEQUEHADPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol is an organic compound that features a trifluoromethoxy group, which is known for its unique properties in medicinal and agrochemical research. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioactivity, making it a valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol stands out due to its unique combination of a trifluoromethoxy group and a fluorinated phenyl ring. This structure imparts exceptional stability, lipophilicity, and bioactivity, making it a versatile compound in various research and industrial applications .

Biological Activity

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methylpropan-2-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethoxy and fluoro substituents, is being studied for various pharmacological effects, including antibacterial and antiviral properties.

  • Chemical Formula : C11H12F4O2
  • Molecular Weight : 251.22 g/mol
  • CAS Number : 2055072-02-9

Biological Activity Overview

Research indicates that compounds with fluorinated moieties often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. The presence of the trifluoromethoxy group is particularly significant in modulating the compound's interaction with enzymes and receptors.

Antibacterial Activity

Recent studies have explored the antibacterial properties of fluorinated compounds, including this compound. It has been demonstrated to possess moderate antibacterial activity against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Comparison to Standard Antibiotics
E. coli32 µg/mLComparable to kanamycin
S. aureus16 µg/mLLower potency than standard drugs
P. aeruginosa64 µg/mLSignificantly lower than standard drugs

The compound's efficacy against these bacteria suggests that it could serve as a lead compound for further development in antibacterial therapies .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of key bacterial enzymes, particularly those involved in fatty acid synthesis. Studies indicate that the compound may inhibit the enzyme ecKAS III, which is crucial for bacterial survival:

  • IC50 against ecKAS III : 5.6 µM
  • Binding Affinity : Enhanced due to the presence of fluorine, which increases lipophilicity and binding interactions at the active site .

Case Studies & Research Findings

  • Study on Fluorinated Compounds : A comprehensive review highlighted that fluorinated derivatives exhibit varied antibacterial activities based on structural modifications. The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances their potency against Gram-positive and Gram-negative bacteria .
  • Ligand-Docking Studies : Computational studies have shown that this compound binds effectively to the active site of ecKAS III, suggesting a competitive inhibition mechanism which could be exploited for drug design .

Properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4O2/c1-10(2,16)6-7-3-4-9(8(12)5-7)17-11(13,14)15/h3-5,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAUVEQUEHADPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.